(2-Amino-3-fluorophenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-amino-3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHMLQNOOUDYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40668481 | |
| Record name | (2-Amino-3-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906811-49-2 | |
| Record name | (2-Amino-3-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-amino-3-fluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Development for 2 Amino 3 Fluorophenyl Methanol
Established Synthetic Pathways and Precursor Utilization
Established methods for the synthesis of (2-amino-3-fluorophenyl)methanol predominantly rely on the reduction of readily available precursors such as 2-amino-3-fluorobenzoic acid and its derivatives. These pathways are well-documented and offer reliable access to the target compound.
Synthesis from 2-Amino-3-fluorobenzoic Acid and Derivatives
A primary and straightforward route to this compound involves the reduction of 2-amino-3-fluorobenzoic acid. This transformation can be efficiently achieved using a variety of reducing agents. For instance, the use of lithium aluminium hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (B95107) (THF) is a common and effective method for this reduction.
Alternatively, derivatives of 2-amino-3-fluorobenzoic acid, such as its methyl or ethyl esters, can serve as precursors. These esters can be prepared from the parent acid and subsequently reduced to the alcohol. For example, 2-amino-3-fluorobenzoic acid can be esterified to methyl 2-amino-3-fluorobenzoate, which is then reduced to this compound. This two-step approach can sometimes offer advantages in terms of purification and handling. A facile method for synthesizing amino acid methyl esters involves the use of methanol (B129727) in the presence of trimethylchlorosilane, which provides good to excellent yields under mild conditions. mdpi.com
Reduction Strategies for Amine-Substituted Fluorinated Aromatics
The reduction of a carbonyl group in the presence of both an amino and a fluoro substituent on an aromatic ring requires careful selection of the reducing agent to avoid unwanted side reactions.
Common Reducing Agents and Conditions:
| Precursor | Reducing Agent | Solvent | Outcome |
| 2-Amino-3-fluorobenzoic acid | Lithium aluminium hydride (LiAlH4) | Tetrahydrofuran (THF) | This compound |
| Methyl 2-amino-3-fluorobenzoate | Sodium borohydride (B1222165) (NaBH4) / Lithium chloride (LiCl) | Ethanol (B145695)/THF | This compound |
| 2-Amino-3-fluorobenzaldehyde | Sodium borohydride (NaBH4) | Methanol | This compound |
Another precursor that can be utilized is 2-amino-3-fluorobenzaldehyde. The reduction of the aldehyde functional group to a primary alcohol is a standard transformation in organic synthesis. This can be readily accomplished using mild reducing agents like sodium borohydride in an alcoholic solvent. The synthesis of 3-fluoropyridine-2-methanol, a structurally related compound, has been achieved by reacting 3-fluoropyridine-2-aldehyde with sodium borohydride. google.com
Development of Novel Synthetic Approaches
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound and related fluorinated aromatic compounds.
Palladium-Catalyzed Coupling Reactions in Synthesis
Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, and their application to the synthesis of fluorinated compounds is an active area of research. While direct palladium-catalyzed synthesis of this compound is not extensively documented, related methodologies highlight the potential of this approach. For instance, palladium-catalyzed carboamination reactions have been used to synthesize substituted 2-aminoimidazoles. nih.gov Furthermore, palladium-catalyzed synthesis has been employed to create β-fluorinated amines and fluorescent amino acids. researchgate.netresearchgate.net These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions. A study on the palladium-catalyzed synthesis of aryl fluorides from arylboronic acid derivatives demonstrates an operationally simple and scalable method that tolerates various functional groups. organic-chemistry.org This suggests the feasibility of developing a palladium-catalyzed route starting from appropriate precursors to construct the this compound framework.
Stereoselective Synthesis of Enantiopure this compound
The development of methods for the stereoselective synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. For a molecule like this compound, which is chiral if the substitution pattern breaks the plane of symmetry, obtaining enantiomerically pure forms can be crucial for its biological activity.
Approaches to stereoselective synthesis can involve the use of chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture. Research into the stereoselective synthesis of related compounds, such as fluorinated amino acids, provides a roadmap for developing such methods for this compound. For example, the stereoselective synthesis of β-amino-α-fluoro esters has been achieved through the diastereoselective fluorination of enantiopure β-amino enolates. flinders.edu.au Similarly, the synthesis of pinane-based 2-amino-1,3-diols has been accomplished in a stereoselective manner. nih.gov These strategies could potentially be adapted to synthesize enantiopure this compound.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of synthesizing this compound, this could involve several aspects:
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, exploring enzymatic reductions or catalytic transfer hydrogenation instead of using metal hydrides.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Catalysis: Utilizing catalytic methods, such as the palladium-catalyzed reactions mentioned earlier, can reduce the amount of waste generated compared to stoichiometric reactions.
While specific studies focusing on the "green" synthesis of this compound are not abundant, the broader trends in organic synthesis are moving in this direction. For example, flow chemistry is being explored for the synthesis of fluorinated amino acids, which can offer better control over reaction conditions and reduce waste. fu-berlin.de
Process Optimization and Scale-Up Considerations
The successful transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction parameters and a thorough understanding of potential scale-up challenges. For the production of this compound, these considerations are paramount to ensure a safe, efficient, and cost-effective manufacturing process.
Two of the most viable synthetic pathways to this compound involve:
The reduction of 2-amino-3-fluorobenzoic acid.
The reduction of a nitro-substituted precursor, such as 3-fluoro-2-nitrobenzyl alcohol.
The optimization and scale-up considerations for each of these routes are discussed below.
Route 1: Reduction of 2-Amino-3-fluorobenzoic Acid
This route involves the selective reduction of the carboxylic acid functionality of 2-amino-3-fluorobenzoic acid to the corresponding alcohol. While conceptually straightforward, the presence of both an amino and a fluoro group on the aromatic ring necessitates a careful selection of the reducing agent to ensure chemoselectivity and avoid unwanted side reactions.
Process Optimization:
The choice of reducing agent is critical in this route. Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are often employed for the selective reduction of carboxylic acids in the presence of other functional groups. harvard.edu The optimization of this step would involve a systematic study of various parameters.
A key aspect of optimization is the selection of the borane complex and the reaction solvent. The borane-dimethyl sulfide complex is noted for its improved stability and solubility compared to the borane-THF complex. harvard.edu The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) to prevent the quenching of the reducing agent. calvin.edu
Further optimization would focus on the stoichiometry of the reducing agent, reaction temperature, and reaction time. While stoichiometric amounts of borane are effective, exploring catalytic methods could significantly improve the process economy on a larger scale. For instance, the use of chiral aminoalcohols as catalysts for borane reductions has been reported, which could be adapted for this non-chiral reduction to improve efficiency. researchgate.net
The following table summarizes key parameters for optimization:
| Parameter | Range/Options | Goal of Optimization | Potential Challenges |
| Reducing Agent | BH₃·THF, BH₃·SMe₂, NaBH₄/BF₃·OEt₂ | Maximize yield and selectivity, minimize cost | Handling of pyrophoric borane reagents, formation of borate (B1201080) esters |
| Solvent | THF, 2-MeTHF, Diethyl ether | Ensure solubility of reactants, facilitate reaction and work-up | Solvent recovery and recycling, potential for peroxide formation in ethers |
| Temperature | 0 °C to reflux | Control reaction rate, minimize side reactions | Exothermic nature of the reaction, potential for runaway reactions |
| Reaction Time | 1 - 24 hours | Ensure complete conversion, minimize degradation of product | Incomplete reaction leading to purification challenges |
| Work-up Procedure | Acid/base quench, extraction | Isolate pure product efficiently | Emulsion formation, product losses during extraction |
Scale-Up Considerations:
Scaling up the reduction of 2-amino-3-fluorobenzoic acid presents several challenges. The use of large quantities of borane reagents requires specialized handling procedures due to their flammability and reactivity with moisture and air. harvard.edu The exothermic nature of the reduction necessitates efficient heat management to prevent thermal runaways, which can be achieved through controlled addition of the reducing agent and the use of jacketed reactors with efficient cooling systems.
Purification of the final product on a large scale can also be challenging. While laboratory-scale purifications might employ chromatography, this is often not economically viable for industrial production. Therefore, developing a robust crystallization procedure for the final product is crucial for achieving the desired purity at scale. orgsyn.org
Another significant consideration is the potential for the formation of borate ester intermediates, which require a specific work-up procedure, often involving an acidic or basic quench, to liberate the final alcohol. The efficiency of this hydrolysis step and the subsequent extraction and isolation of the product need to be carefully optimized to maximize yield and minimize waste generation.
Route 2: Reduction of Nitro-Precursor
This route is often preferred for industrial synthesis due to the typically lower cost of nitro-aromatic starting materials and the well-established technologies for nitro group reduction. A plausible precursor for this route is 3-fluoro-2-nitrobenzyl alcohol, which would only require the selective reduction of the nitro group.
Process Optimization:
Catalytic hydrogenation is the most common method for the reduction of aromatic nitro compounds on an industrial scale. sci-hub.st The optimization of this process involves the selection of a suitable catalyst, solvent, hydrogen pressure, and temperature.
The choice of catalyst is critical for achieving high chemoselectivity, especially in the presence of a benzyl (B1604629) alcohol group which could be susceptible to hydrogenolysis. Palladium-on-carbon (Pd/C) is a commonly used catalyst for nitro group reductions. sci-hub.st Optimization studies would compare different catalysts (e.g., Pd/C, Pt/C, Raney Nickel) and catalyst loadings to maximize the reaction rate and selectivity while minimizing catalyst cost and potential for deactivation.
The reaction solvent plays a crucial role in the solubility of the substrate and the catalyst's activity. Alcohols such as methanol or ethanol are often used. The optimization of solvent would also consider its ease of removal and recycling.
The following table outlines the key parameters for the optimization of the catalytic hydrogenation of a nitro-precursor:
| Parameter | Range/Options | Goal of Optimization | Potential Challenges |
| Catalyst | Pd/C, Pt/C, Raney Ni | High activity, selectivity, and recyclability | Catalyst poisoning, deactivation, and pyrophoric nature of spent catalyst |
| Catalyst Loading | 0.5 - 10 mol% | Minimize catalyst cost, ensure complete reaction | Incomplete reaction, side reactions |
| Hydrogen Pressure | 1 - 50 bar | Achieve efficient reduction, ensure safety | Handling of high-pressure hydrogen, specialized reactor requirements |
| Temperature | 25 - 100 °C | Control reaction rate, minimize side reactions | Hydrogenolysis of the benzyl alcohol, formation of hydroxylamines or azo compounds wikipedia.org |
| Solvent | Methanol, Ethanol, Ethyl acetate | Good solubility, compatibility with catalyst, ease of removal | Solvent flammability, potential for side reactions |
Scale-Up Considerations:
The primary challenge in scaling up catalytic hydrogenation is managing the highly exothermic nature of the reaction. Efficient heat removal is critical to prevent temperature spikes that could lead to loss of selectivity and potential safety hazards. Continuous flow reactors are increasingly being used for such reactions as they offer superior heat and mass transfer compared to batch reactors, leading to better control and safety. researchgate.net
Catalyst handling and recovery are also significant considerations on a large scale. The pyrophoric nature of some catalysts, particularly after use, requires careful handling procedures. Developing efficient methods for catalyst filtration and reuse is essential for process economy.
The potential for catalyst poisoning by impurities in the starting material or solvent must be addressed. Sourcing high-purity starting materials and solvents is crucial for consistent catalyst performance and to avoid frequent catalyst replacement.
Finally, the work-up and purification of the final product must be scalable. This typically involves filtration to remove the catalyst, followed by crystallization of the product from a suitable solvent system to achieve the desired purity.
Chemical Reactivity and Transformation Studies of 2 Amino 3 Fluorophenyl Methanol
Oxidative Transformations of the Hydroxyl Group
The primary alcohol functional group in (2-Amino-3-fluorophenyl)methanol can be selectively oxidized to an aldehyde, providing a key intermediate, 2-Amino-3-fluorobenzaldehyde, for further synthetic applications. The challenge in this transformation lies in achieving chemoselectivity, avoiding over-oxidation to the carboxylic acid and preventing side reactions involving the electron-rich amino group.
Conversion to 2-Amino-3-fluorobenzaldehyde
The selective oxidation of 2-aminobenzyl alcohol derivatives to their corresponding aldehydes is a crucial transformation. While direct experimental data for the oxidation of this compound is not extensively documented in readily available literature, several methods have proven effective for analogous substrates, such as 2-aminobenzyl alcohol. These methods are expected to be applicable to its fluorinated counterpart.
One effective method involves a copper(I)-catalyzed aerobic oxidation. Studies on 2-aminobenzyl alcohol have shown that a catalytic system comprising copper(I) iodide (CuI), 4-dimethylaminopyridine (B28879) (DMAP), and 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) under an oxygen atmosphere can yield the corresponding aldehyde in high yields. nih.govd-nb.info This system is notable for its mild reaction conditions, typically running at room temperature, which helps in preventing the formation of over-oxidized or N-oxidized byproducts. nih.govd-nb.info For substituted 2-aminobenzyl alcohols, including those with halogen substituents, this method has demonstrated good to excellent yields. nih.gov
Another widely used reagent for the oxidation of primary alcohols to aldehydes is manganese dioxide (MnO₂). commonorganicchemistry.com This reagent is particularly effective for the oxidation of benzylic alcohols. commonorganicchemistry.commychemblog.com The reaction is typically heterogeneous and performed in solvents like dichloromethane. mychemblog.com Its mild nature makes it suitable for substrates with sensitive functional groups, and it often avoids over-oxidation to the carboxylic acid. ajgreenchem.comacsgcipr.org
Other established methods for the selective oxidation of primary alcohols to aldehydes include the Swern oxidation and the use of pyridinium (B92312) chlorochromate (PCC). The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride under very mild, low-temperature conditions, making it compatible with a wide range of functional groups. wikipedia.orgorganic-chemistry.orgadichemistry.comyoutube.com PCC is also a mild oxidant that effectively converts primary alcohols to aldehydes without significant over-oxidation. libretexts.orgwikipedia.orgmasterorganicchemistry.com
The following table summarizes plausible oxidation methods based on reactions with analogous compounds.
| Oxidizing Agent/System | Typical Conditions | Key Features | Analogous Yields |
| CuI/DMAP/TEMPO/O₂ | CH₃CN, room temperature | Mild, chemoselective, aerobic oxidation. nih.govd-nb.info | 88% (for 2-aminobenzyl alcohol) nih.gov |
| Manganese Dioxide (MnO₂) | Dichloromethane, room temperature | Heterogeneous, mild, good for benzylic alcohols. commonorganicchemistry.comorganic-chemistry.org | Substrate dependent |
| Swern Oxidation (DMSO, (COCl)₂) | Dichloromethane, -78 °C, then Et₃N | Very mild, wide functional group tolerance. wikipedia.orgorganic-chemistry.org | Generally high |
| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | Milder than chromic acid, avoids over-oxidation. libretexts.orgmasterorganicchemistry.com | Generally good |
Exploration of Other Selective Oxidation Reactions
Beyond the conversion to the aldehyde, other selective oxidation reactions of the hydroxyl group can be explored. While the primary focus is often on obtaining the aldehyde, complete oxidation to the corresponding 2-amino-3-fluorobenzoic acid can be achieved using stronger oxidizing agents. However, care must be taken as the amino group is also susceptible to oxidation. Protecting the amino group prior to oxidation allows for a broader range of oxidizing agents to be used.
Photocatalytic methods, such as using Eosin Y under blue LED irradiation in an oxygen atmosphere, have emerged as green and selective options for oxidizing benzyl (B1604629) alcohols to aldehydes. organic-chemistry.org These methods often exhibit high functional group tolerance and can be performed under mild conditions. organic-chemistry.org
Reactions Involving the Primary Amine Moiety
The primary amine in this compound is a versatile functional group that can undergo a variety of transformations, including acylation, alkylation, and condensation reactions to form imines and heterocyclic structures.
Acylation and Alkylation Reactions
The selective N-acylation or N-alkylation of aminobenzyl alcohols presents a chemoselectivity challenge due to the presence of two nucleophilic sites: the amino group and the hydroxyl group. Generally, the amino group is more nucleophilic and will react preferentially.
Acylation: Selective N-acylation can typically be achieved by reacting the aminobenzyl alcohol with an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. The higher reactivity of the amine over the alcohol usually ensures that the N-acylated product is formed predominantly. N-Heterocyclic carbene (NHC)-catalyzed reactions have been shown to achieve chemoselective acylation of alcohols in the presence of amines, highlighting the possibility of controlling the reaction site through catalysis. researchgate.net Conversely, specific reagents like 2,2′-bipyridyl-6-yl carboxylate with cesium fluoride (B91410) have been developed for the selective N-acylation of amino alcohols. researchgate.net
Alkylation: Selective mono-N-alkylation is often difficult to achieve as the resulting secondary amine can be more reactive than the starting primary amine, leading to polyalkylation. fudan.edu.cn However, methods utilizing "borrowing hydrogen" or "hydrogen autotransfer" catalysis with earth-abundant metals like manganese have been developed for the selective N-alkylation of amines with alcohols, producing water as the only byproduct. nih.gov Another strategy for achieving selective mono-N-alkylation of 1,3-amino alcohols involves the formation of a stable chelate with 9-borabicyclononane (B1260311) (9-BBN), which protects and activates the amine group for reaction with an alkyl halide. organic-chemistry.org
The table below outlines potential selective N-alkylation and N-acylation methods.
| Reaction Type | Reagent/System | Typical Conditions | Key Features |
| N-Acylation | Acyl Chloride/Anhydride, Base | Aprotic solvent, e.g., CH₂Cl₂, pyridine | Generally selective for the more nucleophilic amine. |
| N-Alkylation | Alcohol, Mn-pincer complex | Toluene, t-BuOK, 80-140 °C | "Borrowing Hydrogen" catalysis, atom-economical. nih.gov |
| N-Alkylation | Alkyl Halide, 9-BBN | THF, then base, then H₃O⁺ workup | Chelation-controlled selectivity for 1,3-amino alcohols. organic-chemistry.org |
Formation of Imines and Heterocyclic Compounds
The amino and alcohol functionalities of this compound are ideally positioned for the construction of various heterocyclic systems.
Imines: The formation of imines typically involves the condensation of a primary amine with an aldehyde or ketone. researchgate.net Therefore, the aldehyde product from the oxidation of this compound (Section 3.1.1) is a direct precursor to a wide array of imines by reacting it with other primary amines.
Heterocyclic Compounds: The ortho-relationship between the amino and hydroxymethyl groups makes this compound a valuable precursor for fused heterocycles.
Benzoxazines: Condensation of 2-aminobenzyl alcohols with aldehydes can yield 4H-3,1-benzoxazine derivatives. organic-chemistry.orgresearchgate.net This reaction can be catalyzed by copper salts or even proceed under solvent-free grinding conditions. researchgate.netresearchgate.net
Quinazolines: Quinazolines can be synthesized via the dehydrogenative coupling of 2-aminobenzyl alcohols with nitriles or amides, often catalyzed by transition metals like manganese, iron, or ruthenium. acs.orgnih.govresearchgate.net This approach involves an in-situ oxidation of the alcohol to an aldehyde, followed by condensation and cyclization. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorinated Ring
The benzene (B151609) ring of this compound is substituted with three groups that influence its reactivity towards electrophilic and nucleophilic attack. The directing effects of these substituents determine the position of further substitution.
-NH₂ (Amino): A strongly activating, ortho-, para-directing group due to its strong +R (resonance) effect. organicchemistrytutor.comwvu.edu
-CH₂OH (Hydroxymethyl): A weakly deactivating, ortho-, para-directing group. The oxygen atom has a -I (inductive) effect, but the group as a whole does not have a strong resonance interaction with the ring.
-F (Fluoro): A deactivating, ortho-, para-directing group. It is strongly electron-withdrawing via the inductive effect (-I) but electron-donating via resonance (+R). The inductive effect dominates, deactivating the ring, but the resonance effect directs incoming electrophiles to the ortho and para positions. libretexts.org
Electrophilic Aromatic Substitution (EAS): In an EAS reaction, the powerful activating and directing effect of the amino group is expected to dominate. organicchemistrytutor.com Incoming electrophiles will be directed primarily to the positions ortho and para to the amino group. The positions are C4 and C6. Given the steric hindrance from the adjacent hydroxymethyl group at C2, substitution at C4 would be sterically less hindered than at C6. Therefore, the major product of an electrophilic substitution reaction, such as bromination or nitration, is predicted to be at the C4 position. The activating nature of the amino group often means that these reactions can proceed under mild conditions. wvu.edu
Cyclization Reactions and Annulation Strategies
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxymethyl group on an aromatic ring, theoretically positions it as an ideal precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. The fluorine substituent at the 3-position is expected to influence the electron density of the aromatic ring and the nucleophilicity of the adjacent amino group, potentially impacting reaction rates and yields.
Common cyclization strategies for ortho-aminobenzyl alcohols involve condensation with carbonyl compounds, such as aldehydes, ketones, or esters, to form fused ring systems. For instance, reaction with aldehydes or ketones could lead to the formation of tetrahydroquinoline derivatives. The initial step would likely be the formation of a Schiff base between the amino group and the carbonyl compound, followed by an intramolecular cyclization through the attack of the hydroxyl group.
Annulation strategies could further expand the complexity of the resulting heterocyclic scaffolds. These strategies might involve multi-component reactions where this compound reacts with a dicarbonyl compound or its equivalent, leading to the formation of more elaborate fused systems. The precise outcomes of such reactions would be highly dependent on the reaction conditions and the nature of the other reactants.
Catalytic Transformations Utilizing this compound as a Substrate
The presence of reactive functional groups makes this compound a plausible substrate for a variety of catalytic transformations, which are central to modern synthetic chemistry for their efficiency and selectivity.
Transition Metal-Catalyzed Processes
Transition metal catalysis offers a powerful toolkit for the functionalization of aromatic compounds and the formation of carbon-heteroatom bonds. For a substrate like this compound, several catalytic applications can be envisaged.
One of the most common transformations for ortho-aminobenzyl alcohols is oxidative cyclization catalyzed by transition metals like ruthenium or iron. sigmaaldrich.comnih.gov In these reactions, the alcohol is first oxidized to the corresponding aldehyde, which then undergoes an intramolecular reaction with the amino group, often in the presence of another reactant, to form quinoline (B57606) or quinazoline (B50416) derivatives. nih.gov The fluorine atom would likely remain intact during these transformations, yielding fluorinated heterocyclic products.
Palladium-catalyzed cross-coupling reactions could also be employed to further functionalize the aromatic ring, although the directing-group potential of the amino and hydroxyl groups would need to be carefully considered to control the regioselectivity of such reactions.
Table 1: Plausible Transition Metal-Catalyzed Reactions of this compound
| Catalyst Type | Plausible Reaction | Potential Product Class |
| Ruthenium (Ru) | Oxidative Cyclization with Ketones | Substituted Quinolines |
| Iron (Fe) | Aerobic Oxidative Cascade with Benzylamines | 2-Arylquinazolines |
| Palladium (Pd) | Cross-Coupling Reactions | Further functionalized aromatics |
Organocatalytic Applications
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a key pillar of asymmetric synthesis. The amino and alcohol functionalities of this compound could participate in organocatalytic reactions in several ways. The amino group, for instance, could be a handle for derivatization into a chiral amine or amide that could then direct subsequent transformations.
More directly, the compound itself could be a substrate in reactions catalyzed by chiral Brønsted or Lewis acids. For example, a chiral phosphoric acid could potentially catalyze an enantioselective Pictet-Spengler-type reaction if the amino group were first converted to an imine in situ. However, there is no specific literature describing the use of this compound in such reactions.
Biocatalytic Approaches
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. For a molecule like this compound, enzymes such as alcohol dehydrogenases (ADHs) or transaminases could be of interest.
An alcohol dehydrogenase could, in principle, be used for the stereoselective oxidation of the primary alcohol to an aldehyde, or for the deracemization of a racemic mixture of a chiral derivative. Transaminases could potentially be used to introduce the amino group enantioselectively if starting from a corresponding ketone precursor. While biocatalytic methods are well-established for a wide range of substrates, specific studies involving this compound are not currently available in the scientific literature.
Derivatization Strategies and Analog Synthesis Based on 2 Amino 3 Fluorophenyl Methanol Scaffold
Systematic Modification of the Amino Functional Group
The primary amino group in (2-Amino-3-fluorophenyl)methanol is a key site for derivatization, allowing for the introduction of a wide range of functionalities that can modulate the molecule's chemical and biological properties. Common strategies involve acylation, alkylation, sulfonylation, and the formation of ureas and guanidines.
Acylation of the amino group can be readily achieved using acyl chlorides or anhydrides under basic conditions to form amides. This transformation is fundamental in medicinal chemistry for altering properties such as solubility, stability, and receptor-binding interactions. Similarly, reaction with sulfonyl chlorides yields sulfonamides, which are stable functional groups found in many therapeutic agents.
Alkylation of the amino group can introduce small alkyl groups or more complex side chains. Reductive amination, for instance, provides a pathway to secondary or tertiary amines by reacting the amino group with aldehydes or ketones in the presence of a reducing agent.
Furthermore, the amino group can be converted into other functional groups. For example, treatment with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. The synthesis of guanidino derivatives from an amino group is another important modification, often utilized to mimic the guanidinium (B1211019) group of arginine in biological systems.
| Reaction Type | Reagents and Conditions | Product Functional Group | Potential Applications |
|---|---|---|---|
| Acylation | Acyl chloride or anhydride (B1165640), base (e.g., pyridine, triethylamine) | Amide | Modulation of electronic properties, introduction of recognition elements |
| Sulfonylation | Sulfonyl chloride, base | Sulfonamide | Introduction of stable, acidic N-H groups; bioisosteric replacement |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Secondary or Tertiary Amine | Introduction of alkyl substituents to tune basicity and lipophilicity |
| Urea Formation | Isocyanate | Urea | Creation of hydrogen bond donors and acceptors |
| Guanidinylation | Guanidinylating agent (e.g., N,N'-bis(Boc)-S-methylisothiourea) | Guanidine | Mimicking arginine, enhancing interactions with biological targets |
Functionalization and Protection Strategies for the Hydroxyl Group
The benzylic hydroxyl group of this compound offers another site for modification and requires strategic protection during multi-step syntheses to prevent unwanted reactions. The choice of a protecting group is crucial and depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its subsequent removal.
Common protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. These are typically installed using the corresponding silyl chloride in the presence of a base like imidazole (B134444) and can be removed with a fluoride (B91410) source. Other ether-based protecting groups include the methoxymethyl (MOM) ether and the tetrahydropyranyl (THP) ether, which are stable under a variety of conditions but can be cleaved with acid.
Esterification is another widely used protection strategy. Acetyl (Ac), benzoyl (Bz), or pivaloyl (Piv) esters can be formed using the corresponding acyl chlorides or anhydrides. These ester groups can be removed under basic or acidic conditions, with their stability to hydrolysis varying, allowing for selective deprotection in some cases.
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |
|---|---|---|---|
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole | F⁻ (e.g., TBAF) |
| Tetrahydropyranyl ether | THP | Dihydropyran, acid catalyst (e.g., PTSA) | Aqueous acid |
| Methoxymethyl ether | MOM | MOM-Cl, base (e.g., DIPEA) | Acid (e.g., HCl in MeOH) |
| Acetyl ester | Ac | Acetic anhydride or acetyl chloride, base | Base (e.g., K₂CO₃, MeOH) or acid |
| Benzoyl ester | Bz | Benzoyl chloride, base | Stronger base or acid than for acetyl |
Substitution and Elaboration of the Phenyl Ring System
Modification of the aromatic ring of this compound can lead to a wide range of analogs with altered steric and electronic properties. The existing substituents—amino, hydroxymethyl, and fluoro groups—direct the position of further substitutions through their electronic effects.
One powerful strategy for ring elaboration is through cross-coupling reactions, such as the Suzuki or Negishi reactions. To achieve this, the phenyl ring must first be functionalized with a suitable leaving group, typically a halogen like bromine or iodine. For instance, starting with a brominated analog such as (2-amino-3-bromophenyl)methanol, a variety of aryl, heteroaryl, or alkyl groups can be introduced.
Electrophilic aromatic substitution can also be employed to introduce new substituents. The activating amino group and the deactivating but ortho-, para-directing fluorine atom will influence the regioselectivity of these reactions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation.
The fluorine atom itself can be a site of modification, although this is generally more challenging. In some contexts, nucleophilic aromatic substitution (SNAr) could be envisioned, particularly if additional electron-withdrawing groups are present on the ring.
| Reaction Type | Typical Reagents | Introduced Group | Comments |
|---|---|---|---|
| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst, base | Aryl, vinyl | Requires prior halogenation of the ring (e.g., with Br or I) |
| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | Alkyl, aryl, vinyl | Offers a broad scope of coupling partners |
| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | Regioselectivity influenced by existing substituents |
| Halogenation | Br₂, FeBr₃ or NBS | Bromo (-Br) | Can provide a handle for further cross-coupling reactions |
Synthesis of Conformationally Constrained Analogs
Introducing conformational constraints into a molecule can pre-organize it for binding to a biological target, potentially increasing potency and selectivity. For the this compound scaffold, several strategies can be employed to create more rigid analogs.
One approach is to form a cyclic structure by linking two of the existing functional groups. For example, the amino and hydroxyl groups could be cyclized to form a seven-membered ring, potentially through an intramolecular substitution or amidation reaction.
Another strategy involves creating a bicyclic system by involving the phenyl ring in a cyclization. For instance, an intramolecular Friedel-Crafts reaction could be used to form a new ring fused to the phenyl ring. The synthesis of cyclic peptide derivatives, such as piperazine-2,3,5-triones, from amino acid precursors provides a template for how such cyclizations could be designed. The formation of lactams by cyclizing side chains in amino acids is another relevant approach that could be adapted to this scaffold. These strategies reduce the conformational flexibility of the molecule, leading to a more defined three-dimensional shape.
| Strategy | Description | Resulting Structure |
|---|---|---|
| Intramolecular Cyclization | Linking the amino and hydroxyl groups, possibly with a linker. | A heterocyclic ring fused to the phenyl ring. |
| Ring-Closing Metathesis (RCM) | Introducing alkenyl chains on the amino and/or hydroxyl groups and then using a Grubbs catalyst. | A macrocyclic structure containing the scaffold. |
| Pictet-Spengler Reaction | Condensation of the amino group with an aldehyde followed by cyclization onto the phenyl ring. | A tetrahydroisoquinoline-like fused system. |
| Incorporation into Peptides | Using the scaffold as a non-natural amino acid to create cyclic peptides. | Peptidomimetics with restricted conformations. |
Incorporation of Isotopic Labels for Mechanistic Studies
Isotopic labeling is a powerful tool for elucidating reaction mechanisms and studying the interactions of molecules with biological systems. The this compound scaffold can be labeled with various stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).
Deuterium can be incorporated to study kinetic isotope effects or to simplify NMR spectra. Carbon-13 and nitrogen-15 labeling are invaluable for NMR-based structural and dynamic studies, as they provide nuclei with a nuclear spin of 1/2. For example, a ¹³C-labeled methyl group can be introduced via alkylation with ¹³C-labeled methyl iodide. The synthesis of amino acids with specific isotopic patterns, such as [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine, demonstrates the feasibility of preparing complex labeled building blocks.
The fluorine-19 (¹⁹F) nucleus, naturally present in the scaffold, is also an excellent NMR probe due to its 100% natural abundance and high sensitivity. This intrinsic label can be used to monitor environmental changes around the fluorine atom. For PET imaging studies, the radioactive isotope fluorine-18 (B77423) (¹⁸F) could be introduced, which would require the development of specific radiolabeling methodologies.
| Isotope | Method of Incorporation | Application |
|---|---|---|
| ²H (Deuterium) | Use of deuterated reagents (e.g., NaBD₄), H/D exchange | Kinetic isotope effect studies, simplification of ¹H NMR spectra |
| ¹³C | Use of ¹³C-labeled starting materials (e.g., ¹³C-acetone) or reagents | ¹³C NMR for structural elucidation, tracing metabolic pathways |
| ¹⁵N | Use of ¹⁵N-labeled ammonia (B1221849) or other nitrogen sources | ¹⁵N NMR for studying hydrogen bonding and protein-ligand interactions |
| ¹⁹F | Intrinsic to the molecule | ¹⁹F NMR as a sensitive probe for local environment changes |
Advanced Spectroscopic and Structural Elucidation of 2 Amino 3 Fluorophenyl Methanol and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR and ¹⁹F NMR Characterization
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For (2-Amino-3-fluorophenyl)methanol, the spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH2OH) protons, and the amine (-NH2) protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The splitting patterns (e.g., doublets, triplets) of these signals, governed by spin-spin coupling, would reveal the substitution pattern on the benzene (B151609) ring. The methylene protons would likely appear as a singlet or a doublet depending on the coupling with the hydroxyl proton, which can sometimes be broadened or exchange with the solvent. The amine protons often appear as a broad singlet.
¹⁹F NMR (Fluorine-19 NMR): Given the 100% natural abundance of the ¹⁹F isotope, ¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. biophysics.org The chemical shift of the fluorine atom in this compound is indicative of its electronic environment on the aromatic ring. biophysics.org A single resonance would be expected, and its chemical shift provides valuable information for confirming the structure. The large chemical shift range in ¹⁹F NMR makes it particularly useful for detecting subtle changes in the molecular structure. biophysics.org
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons, helping to definitively assign their positions on the ring. It would also confirm the connectivity within any alkyl chains if derivatives were being analyzed. sdsu.eduscience.gov
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. Each protonated carbon atom will show a cross-peak with its attached proton(s). For this compound, this would allow for the unambiguous assignment of the aromatic CH carbons and the methylene carbon. columbia.eduyoutube.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. For this compound (C₇H₈FNO), the calculated exact mass can be compared to the experimentally measured value to confirm the molecular formula. rsc.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Identity Confirmation
Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.
LC-MS: In LC-MS, the sample is first separated by liquid chromatography, and the eluting components are then introduced into the mass spectrometer for detection. This allows for the confirmation of the molecular weight of the target compound and the identification of any impurities. moldb.com
UPLC (Ultra-Performance Liquid Chromatography): UPLC is an advancement in liquid chromatography that utilizes smaller stationary phase particles, resulting in higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC. acs.org When coupled with MS, UPLC-MS provides a highly efficient method for assessing the purity of this compound and its derivatives, as well as confirming their identity by their retention time and mass spectrum. acs.org
Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups.
IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The O-H stretching of the alcohol group would be a broad band around 3200-3600 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methylene group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-F stretch would be found in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds. researchgate.netresearchgate.net For example, the symmetric stretching of the aromatic ring is often strong in the Raman spectrum.
Computational and Theoretical Chemistry Studies of 2 Amino 3 Fluorophenyl Methanol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and various reactivity descriptors.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For (2-Amino-3-fluorophenyl)methanol, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. A common approach involves using a functional, such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p) to provide a good description of the system.
From these calculations, a variety of electronic properties can be derived. The table below illustrates the kind of data that would be generated from such a study.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and not based on actual published research.)
| Property | Value | Unit | Significance |
|---|---|---|---|
| Total Energy | -XXX.XXXX | Hartrees | Overall stability of the molecule. |
| HOMO Energy | -X.XXX | eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | +X.XXX | eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | X.XXX | eV | Indicates chemical reactivity and electronic excitation energy. |
| Dipole Moment | X.XXX | Debye | Measures the overall polarity of the molecule. |
Ab Initio Methods for Electronic Property Prediction
Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory and can be used to benchmark DFT results. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide more accurate electronic energies and properties, albeit at a significantly higher computational expense. These methods are particularly useful for obtaining precise values for properties like electron affinity and ionization potential.
Mechanistic Investigations of Reactions Involving this compound
Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates and the energy barriers that separate them.
Transition State Analysis and Reaction Pathway Elucidation
To study a reaction involving this compound, for instance, its N-alkylation or O-acylation, computational chemists would locate the structures of the reactants, products, any intermediates, and the transition states connecting them. Transition state (TS) searching algorithms are used to find the saddle point on the potential energy surface that corresponds to the highest energy point along the reaction coordinate. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state. The intrinsic reaction coordinate (IRC) method can then be used to confirm that the located TS connects the intended reactants and products.
Free Energy Calculations
While electronic energy calculations are performed on single molecules in a vacuum, real reactions occur in solution and at non-zero temperatures. To account for this, Gibbs free energies of activation (ΔG‡) and reaction (ΔG_rxn) are calculated. These are obtained by adding thermal corrections (zero-point vibrational energy, thermal energy) and entropic contributions to the electronic energies. Solvation models, such as the Polarizable Continuum Model (PCM), are often employed to account for the effect of the solvent.
Table 2: Illustrative Free Energy Data for a Hypothetical Reaction of this compound (Note: The following data is illustrative and not based on actual published research.)
| Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |
|---|---|---|---|
| Reactants to TS1 | +XX.X | +XX.X | +XX.X |
| Reactants to Intermediate | -X.X | -X.X | +X.X |
| Intermediate to TS2 | +XX.X | +XX.X | +XX.X |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the aminomethanol (B12090428) side chain and its orientation relative to the fluorophenyl ring means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers to rotation between them.
A potential energy surface (PES) scan would be performed by systematically rotating one or more dihedral angles (e.g., the C-C bond of the side chain or the C-N bond) and calculating the energy at each step. This allows for the mapping of the energy landscape of the molecule. The results of such an analysis would identify the low-energy conformers and the transition states for their interconversion. These studies are crucial as the reactivity and spectroscopic properties of the molecule can be dependent on its preferred conformation. For flexible molecules, understanding the relative populations of different conformers at a given temperature is key to interpreting experimental data.
Molecular Dynamics Simulations for Dynamic Behavior Studies
Molecular dynamics (MD) simulations provide a virtual microscope to observe the time-dependent behavior of molecules, offering a detailed picture of conformational dynamics, solvent interactions, and thermodynamic properties.
Principles and Setup
An MD simulation of this compound would involve numerically solving Newton's equations of motion for a system containing one or more molecules of the compound, typically solvated in a box of water or another relevant solvent. The process begins with defining a force field, a set of parameters and equations that describes the potential energy of the system as a function of its atomic coordinates. Force fields like AMBER, CHARMM, or GROMOS are commonly used for organic molecules.
The simulation would be set up by placing the optimized geometry of this compound in a periodic box filled with solvent molecules. The system would then be minimized to remove unfavorable contacts, gradually heated to the desired temperature, and equilibrated to a stable state before a production run is initiated to collect data.
Research Focus and Expected Findings
MD simulations can elucidate several aspects of the dynamic behavior of this compound:
Conformational Analysis: The simulation can track the rotation around the C-C bond connecting the phenyl ring and the methanol (B129727) group, as well as the C-O bond of the alcohol. This reveals the preferred dihedral angles and the energy barriers between different conformations (rotamers).
Hydrogen Bonding: A key aspect of its behavior is the formation of intra- and intermolecular hydrogen bonds. MD simulations can quantify the lifetime and geometry of hydrogen bonds involving the amino (-NH₂) and hydroxyl (-OH) groups, both with other molecules of the same kind and with solvent molecules. Studies on related molecules like benzyl (B1604629) alcohol have used MD to probe the influence of hydrogen bonding on molecular orientation and dynamics. nih.govacs.org
Solvent Interaction: The simulation can provide a detailed picture of the solvation shell around the molecule. Radial distribution functions (RDFs) can be calculated to determine the probability of finding solvent atoms at a certain distance from specific atoms in the molecule, such as the amino nitrogen, the hydroxyl oxygen, or the fluorine atom. This helps in understanding how the molecule interacts with its environment.
Influence of Substituents: The simulation allows for a direct assessment of how the amino and fluoro substituents influence the molecule's dynamics. For instance, the fluorine atom's electronegativity and the amino group's hydrogen-bonding capacity will affect the charge distribution and interactions on the aromatic ring, influencing its rotational dynamics and interactions with neighboring molecules.
The table below outlines a hypothetical set of parameters for an MD simulation of this compound in a water solvent.
| Parameter | Value / Description |
| Software | GROMACS / AMBER |
| Force Field | GROMOS54a7 / GAFF |
| Solvent Model | SPC/E or TIP3P Water |
| Box Type | Cubic, Periodic Boundary Conditions |
| System Size | 1 molecule of compound + ~2000 water molecules |
| Temperature | 298.15 K (25 °C) |
| Pressure | 1 bar |
| Simulation Time | 100 nanoseconds (ns) |
| Analysis Performed | Root Mean Square Deviation (RMSD), Dihedral Angle Analysis, Radial Distribution Functions (RDFs), Hydrogen Bond Analysis |
Such simulations would provide a foundational understanding of the molecule's physical behavior in solution, which is critical for interpreting experimental data and predicting its interactions in more complex biological or chemical systems.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. These predictions are crucial for interpreting experimental spectra and confirming molecular structures.
Methodology for Spectroscopic Prediction
DFT calculations are used to determine the electronic structure of a molecule, from which various properties can be derived. For this compound, the process would involve:
Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation. A common and reliable method for this is using a functional like B3LYP with a basis set such as 6-31G(d). nih.govresearchgate.net
Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory to confirm it is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum. The calculated vibrational frequencies are often systematically overestimated and are corrected using empirical scaling factors. sapub.org
NMR Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. uncw.edu The chemical shifts are then determined by referencing these shielding values to a standard compound (e.g., Tetramethylsilane for ¹H and ¹³C). Numerous studies have demonstrated the high accuracy of DFT for predicting ¹⁹F NMR shifts in fluorinated aromatic compounds. nih.govresearchgate.netacs.org
Electronic Transition Calculation: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of excited states.
Validation with Experimental Data
A critical step in computational spectroscopy is the validation of theoretical results against experimental data. digitellinc.comgithub.io The computed spectra are compared with those obtained from laboratory measurements (NMR, FT-IR, UV-Vis). A good agreement between the predicted and experimental data provides strong confidence in the structural assignment. Discrepancies can point to environmental effects not captured in the calculation (e.g., specific solvent effects, aggregation) or suggest that the computational model needs refinement.
The following tables present a hypothetical comparison between predicted and experimental spectroscopic data for this compound to illustrate the validation process.
Table: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) (DFT/B3LYP/6-311+G(2d,p)) | Hypothetical Experimental Shift (ppm) |
| C-OH | 61.5 | 60.8 |
| C1 (C-NH₂) | 118.2 | 117.9 |
| C2 (C-F) | 152.4 (d, J=245 Hz) | 151.9 (d, J=244 Hz) |
| C3 | 115.1 (d, J=22 Hz) | 114.8 (d, J=22 Hz) |
| C4 | 128.9 | 128.5 |
| C5 | 125.3 | 125.0 |
| C6 (C-CH₂OH) | 139.8 | 139.5 |
Table: Hypothetical Comparison of Key Predicted and Experimental IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Hypothetical Experimental Frequency (cm⁻¹) |
| O-H Stretch | 3350 | 3345 |
| N-H Stretch (asymmetric) | 3420 | 3415 |
| N-H Stretch (symmetric) | 3330 | 3325 |
| C-H Stretch (aromatic) | 3055 | 3050 |
| C-F Stretch | 1260 | 1258 |
| C-O Stretch | 1045 | 1042 |
This synergy between computational prediction and experimental validation is a cornerstone of modern chemical research, enabling a detailed and reliable characterization of molecular structure and properties.
Applications of 2 Amino 3 Fluorophenyl Methanol in Advanced Organic Synthesis
A Versatile Building Block for Complex Molecular Architectures
The strategic placement of amino, fluoro, and methanol (B129727) functionalities makes (2-Amino-3-fluorophenyl)methanol a highly sought-after starting material for constructing intricate molecular frameworks. Its utility is particularly evident in the synthesis of heterocyclic systems and its participation in reactions that build molecular complexity in a single step.
Precursor for Nitrogen-Containing Heterocyclic Systems
The inherent structure of this compound, possessing both a nucleophilic amino group and an electrophilic (upon activation) methanol group ortho to each other, makes it an ideal precursor for the synthesis of various fused nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in a vast array of biologically active compounds and functional materials.
One of the most significant applications is in the synthesis of quinazolines . The reaction of this compound with nitriles or amides under catalytic conditions can lead to the formation of 7-fluoroquinazolines. For instance, manganese-catalyzed acceptorless dehydrogenative coupling reactions of 2-aminobenzyl alcohols with primary amides or nitriles provide a direct route to 2-substituted quinazolines. While general methods exist, the specific application to the 3-fluoro-substituted analog allows for the introduction of a fluorine atom at a key position, which can modulate the pharmacological profile of the resulting quinazoline (B50416) derivatives. researchgate.netmdpi.com
Similarly, this compound can serve as a starting point for the synthesis of tetrahydroquinolines . The Pictet-Spengler reaction, a classic method for constructing the tetrahydroisoquinoline core, can be adapted for the synthesis of related heterocyclic systems. While direct examples with this compound are not extensively documented in mainstream literature, the fundamental reactivity of the amino and phenyl groups suggests its potential in related cyclization reactions to form fluorinated tetrahydroquinoline derivatives.
Furthermore, the synthesis of benzodiazepines , a class of psychoactive drugs, often relies on precursors containing an aminobenzyl moiety. The structural motif of this compound makes it a plausible, though not widely reported, starting material for the synthesis of fluorinated benzodiazepine (B76468) analogs.
Role in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The diverse functional groups of this compound make it a suitable candidate for various MCRs.
Although specific examples detailing the participation of this compound in well-known MCRs like the Ugi or Passerini reactions are not prevalent in the literature, its constituent functional groups—an amine, an alcohol (which can be oxidized to an aldehyde), and an aromatic ring—are all common components in such reactions. wikipedia.orgorganic-chemistry.orgnih.govnih.gov For example, the amino group can react with a ketone or aldehyde to form an imine, a key intermediate in the Ugi reaction. The Passerini reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid, and derivatives of this compound could potentially be designed to participate in such transformations. wikipedia.orgorganic-chemistry.org
The reaction of β-ketoesters with amines and aldehydes in MCRs is a common strategy for building heterocyclic and other complex molecules. researchgate.net The amino group of this compound could readily participate in such reactions, leading to the formation of highly functionalized, fluorine-containing products.
Synthesis of Advanced Pharmaceutical Intermediates and Lead Compounds
The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. This compound serves as a key starting material for the synthesis of fluorinated pharmaceutical intermediates and lead compounds. beilstein-journals.org
A notable application is in the synthesis of intermediates for Bruton's tyrosine kinase (BTK) inhibitors. These inhibitors are crucial for the treatment of certain cancers and autoimmune diseases. The fluorinated phenylamine scaffold is a common feature in many BTK inhibitors, and this compound can be a precursor to these complex molecules.
Moreover, this compound is a valuable precursor for the synthesis of fluorinated amino acids, which are incorporated into peptides to enhance their therapeutic properties. The combination of the amino and alcohol groups allows for the stereoselective synthesis of novel fluorinated phenylalanine analogs and other non-natural amino acids. beilstein-journals.org
Catalyst and Ligand Development from this compound Derivatives
The development of chiral catalysts and ligands is paramount for asymmetric synthesis, which is the selective production of one enantiomer of a chiral molecule. The structure of this compound provides a scaffold for the design of novel chiral ligands.
While direct applications of this compound itself in catalysis are not widely reported, its derivatives hold significant potential. The amino and alcohol groups can be readily modified to create bidentate or tridentate ligands that can coordinate with various transition metals. The fluorine substituent can influence the electronic properties of the metal center, thereby tuning the catalytic activity and selectivity.
For example, chiral amino alcohols are well-known precursors for the synthesis of oxazaborolidine catalysts , which are highly effective for the asymmetric reduction of ketones. By creating derivatives of this compound, it is possible to develop new catalysts with unique steric and electronic properties, potentially leading to improved enantioselectivity in various chemical transformations. semanticscholar.org
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. nih.govnih.govmetu.edu.tr The amino alcohol functionality present in this compound is a common feature in many successful chiral ligands. Modification of the amino and hydroxyl groups can lead to the formation of P,N or N,N-bidentate ligands for a variety of metal-catalyzed asymmetric reactions. nih.govnih.gov
Methodology Development for Chemo-, Regio-, and Stereoselective Syntheses
The unique arrangement of functional groups in this compound makes it an interesting substrate for the development of new synthetic methodologies that control chemo-, regio-, and stereoselectivity.
The presence of multiple reactive sites (amino, hydroxyl, and the aromatic ring) allows for selective transformations. For instance, the relative reactivity of the amino and hydroxyl groups can be exploited to achieve chemoselective modifications. The fluorine atom can act as a directing group in electrophilic aromatic substitution reactions, enabling regioselective functionalization of the phenyl ring.
In the realm of stereoselective synthesis, this compound can be used as a chiral auxiliary. By temporarily incorporating this molecule into a substrate, it can guide the stereochemical outcome of a reaction, and can subsequently be cleaved to yield the desired enantiomerically enriched product. Although specific examples are not extensively documented, the principle is well-established with other chiral amino alcohols.
Furthermore, the development of stereoselective methods often relies on the use of chiral catalysts, as discussed in the previous section. The synthesis of novel chiral ligands from this compound would directly contribute to the expansion of methodologies for stereoselective transformations. elsevierpure.com
Medicinal Chemistry and Biological Activity Research Utilizing 2 Amino 3 Fluorophenyl Methanol
Design and Synthesis of Novel Bioactive Scaffolds
The ortho-disposition of the amino and hydroxymethyl groups in (2-amino-3-fluorophenyl)methanol makes it an ideal starting material for the construction of fused heterocyclic scaffolds, most notably quinazolinones. Quinazolinones are a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.
Development of Phosphatidylinositol 3-kinase (PI3K) Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, and survival. Its dysregulation is implicated in many human cancers, making PI3K a prime target for anticancer drug development. tandfonline.comresearchgate.net A prominent class of PI3K inhibitors is based on the quinazoline (B50416) and quinazolinone scaffold. researchgate.netmdpi.com
The synthesis of these inhibitors can be achieved through various routes where this compound serves as a key precursor. A common synthetic strategy involves the initial oxidation of the benzylic alcohol to a carboxylic acid, yielding 2-amino-3-fluorobenzoic acid. This intermediate can then undergo cyclization, often by reaction with an acyl chloride or formamide, to form a benzoxazinone. tandfonline.comresearchgate.net This activated intermediate readily reacts with various amines or anilines to construct the final, diversely substituted quinazolinone core. tandfonline.com Alternatively, modern catalytic methods allow for the direct dehydrogenative coupling of 2-aminobenzyl alcohols with nitriles or amides to form the quinazoline ring system in a more atom-economical fashion. nih.govorganic-chemistry.org
Derivatives based on this scaffold have demonstrated potent dual inhibitory activity against both PI3Kα and the mammalian target of rapamycin (B549165) (mTOR), another key kinase in the pathway. nih.gov The strategic placement of the fluorine atom is intended to modulate the electronic properties and binding interactions within the ATP-binding pocket of the kinase.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Quinazoline-Based PI3K/mTOR Inhibitors
This table presents data for compounds representative of the quinazoline scaffold discussed, illustrating the potent inhibition achievable with this class of molecules. The IC₅₀ value is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound ID | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Selectivity (mTOR/PI3Kα) | Reference |
| 9c | 10 | 40 | 4.0 | nih.gov |
| 9e | 1 | 24 | 24.0 | nih.gov |
| 9f | 2 | 19 | 9.5 | nih.gov |
| 9g | 1 | 12 | 12.0 | nih.gov |
| 9k | 1 | 10 | 10.0 | nih.gov |
| 9m | 1 | 25 | 25.0 | nih.gov |
| PI-103 | 8 | 83 | 10.4 | nih.gov |
Exploration as a Core Structure for Serine Protease and Kallikrein Inhibitors
Serine proteases and kallikreins are families of enzymes involved in a multitude of physiological processes, and their inhibition is a therapeutic strategy for various diseases. While the quinazolinone scaffold derived from this compound is highly versatile, a review of the scientific literature indicates that its application as a core structure for the specific development of serine protease or kallikrein inhibitors is not extensively documented. Research in these areas has predominantly focused on other classes of chemical scaffolds, such as peptidyl derivatives and other heterocyclic systems. rsc.org
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies focus on how substitutions on the phenyl ring and the roles of the precursor functional groups affect target engagement and efficacy.
Impact of Fluorine Position and Substitution on Biological Efficacy
The placement of the fluorine atom at the 3-position of the phenyl ring has a significant impact on the biological activity of the resulting inhibitors. In a study of quinazoline derivatives targeting the insulin-like growth factor-I receptor (IGF-1R), the compound 6-fluoro-(3-fluorophenyl)-4-(3-methoxyanilino)quinazoline, designated LJJ-10, demonstrated notable anti-metastatic effects in human osteosarcoma cells. google.com The 3-fluorophenyl group is crucial for its binding affinity and mechanism of action. Computational modeling revealed that this moiety fits into a hydrophobic pocket of the IGF-1R active site. google.com SAR studies on related quinazoline-based inhibitors have shown that substitution at the 3-position of the phenyl ring can be more favorable than at the 2- or 4-positions, leading to enhanced potency. nih.gov The electron-withdrawing nature of the fluorine atom can influence the pKa of nearby functional groups and create specific dipole interactions that enhance binding to the protein target.
Table 2: Biological Activity of Quinazoline Derivative LJJ-10
This table highlights the anti-metastatic effects of LJJ-10, a compound containing the 3-fluorophenyl group derived conceptually from the this compound scaffold.
| Assay | Cell Line | Treatment | Effect | Reference |
| Cell Migration | U-2 OS | LJJ-10 | Concentration-dependent inhibition | google.com |
| Cell Invasion | U-2 OS | LJJ-10 | Concentration-dependent inhibition | google.com |
| MMP-2 Activity | U-2 OS | LJJ-10 | Inhibition of enzyme activity and protein levels | google.com |
| MMP-9 Activity | U-2 OS | LJJ-10 | Inhibition of enzyme activity and protein levels | google.com |
| IGF-1R Signaling | U-2 OS | LJJ-10 | Reduction in phosphorylation of IGF-1R, AKT, JNK, p38, ERK | google.com |
Molecular Mechanism of Action Investigations
Investigations into the molecular mechanism of action reveal how these compounds interact with their biological targets at an atomic level. For the 3-fluorophenyl-containing quinazoline inhibitor LJJ-10, molecular docking studies provided detailed insight into its binding with the IGF-1R. google.com
The analysis showed that LJJ-10 binds within the ATP-binding site of the receptor. The binding is stabilized by hydrophobic interactions between the quinazoline core and the 3-fluorophenyl group with several key amino acid residues, including Leu975, Val983, and Ala1001. google.com Crucially, the model predicted the formation of a specific hydrogen bond between the fluorine atom at the 6-position of the quinazoline ring and the backbone of residue Met1052. google.com While this involves a different fluorine atom than the one from the original phenyl ring, it underscores the importance of fluorine in mediating direct, favorable interactions with the receptor. This targeted binding to IGF-1R leads to the suppression of downstream signaling through the MAPK and AKT pathways, ultimately inhibiting the expression of matrix metalloproteinases (MMP-2 and MMP-9) and reducing cancer cell migration and invasion. google.com The tight binding conformation, facilitated by the specific placement of substituents on the quinazoline scaffold derived from precursors like this compound, is directly responsible for its potent biological effects.
Binding Affinity and Selectivity Profiling
No studies reporting the binding affinity or selectivity of compounds derived from this compound were found in the reviewed scientific literature.
Cellular Pathway Modulation
There is no available research on the modulation of cellular pathways by molecules synthesized using this compound as a starting material.
Computational Drug Design and Docking Studies
Computational and molecular docking studies are frequently used to predict the interaction of small molecules with biological targets. nih.govnih.gov However, no such studies have been published that specifically investigate compounds derived from this compound.
Exploration of 2 Amino 3 Fluorophenyl Methanol in Materials Science Applications
Integration into Functional Polymeric Materials
While direct polymerization of (2-Amino-3-fluorophenyl)methanol or its extensive use as a primary monomer in functional polymers is not widely documented, its role as a synthetic intermediate is noted in the context of creating functional molecules for polymer compositions. A European patent describes the use of this compound as a reactant in the synthesis of more complex molecules, which are then formulated with polymers for specific applications. epo.org
The primary function of this compound in this context is as a precursor to create active pharmaceutical ingredients that are later integrated into a polymer matrix. epo.org This integration aims to create biocompatible coatings for medical devices. epo.org The properties of the final polymer-drug composite are determined by the interaction between the polymer and the synthesized compound, not directly by the initial this compound.
Table 1: Synthesis and Formulation Details from Patent EP 3113772 B1
| Parameter | Description | Reference |
|---|---|---|
| Role of Compound | Starting material/intermediate for synthesizing trifluoromethyl substituted pyrazoles. | epo.org |
| Resulting Product | Human plasma kallikrein inhibitors. | epo.org |
| Polymer Application | Incorporation of the final synthesized compound into biocompatible polymer coatings for medical devices (e.g., stents). | epo.org |
| Formulation Goal | To have the active compound either released over time or permanently immobilized on the device surface. | epo.org |
Application in Supramolecular Chemistry and Self-Assembly Systems
A comprehensive search of scientific literature did not yield any specific studies where this compound has been utilized as a primary component in supramolecular chemistry or self-assembly systems. The unique combination of a hydrogen-bond-donating amino group, a hydrogen-bond-accepting/donating hydroxyl group, and an electronegative fluorine atom could theoretically enable its participation in forming ordered supramolecular structures. However, no research has been published to date that explores or confirms this potential.
Development of Optoelectronic or Sensing Materials
There is currently no available research demonstrating the application of this compound in the development of optoelectronic or sensing materials. The fluorophore and functional groups present on the molecule could suggest a potential for fluorescence-based sensing applications, but this has not been investigated in the published literature. Therefore, no data on its photophysical properties, such as absorption and emission spectra or quantum yields, in the context of materials science is available.
Role in Surface Chemistry and Coating Technologies
The most relevant, albeit indirect, application of this compound in surface chemistry is as a precursor in the synthesis of compounds used for creating functional coatings on medical devices. epo.org As detailed in patent EP 3113772 B1, the compound is a building block for human plasma kallikrein inhibitors. epo.org These inhibitors are then formulated with polymers to create coatings for devices like stents. epo.org
The purpose of these coatings can be to prevent adverse reactions at the implantation site or to deliver a therapeutic agent locally. epo.org The this compound itself is not the final component of the coating, but its chemical structure is integral to the synthesis of the active molecule that is. epo.org The technology allows for the compound to be either permanently immobilized on the surface or designed for controlled release. epo.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
